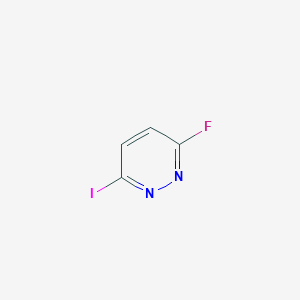![molecular formula C12H8N4 B179012 3-Phenylpyrido[2,3-e][1,2,4]triazine CAS No. 123348-63-0](/img/structure/B179012.png)
3-Phenylpyrido[2,3-e][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpyrido[2,3-e][1,2,4]triazine is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. This compound has garnered attention due to its unique structural features and potential biological activities. In
Aplicaciones Científicas De Investigación
3-Phenylpyrido[2,3-e][1,2,4]triazine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential anticancer, antiviral, and antibacterial activities. It has also been explored for its potential as a fluorescent probe for imaging applications. The unique structural features of this compound make it an attractive target for further research.
Mecanismo De Acción
The mechanism of action of 3-Phenylpyrido[2,3-e][1,2,4]triazine is not fully understood. However, it has been proposed that this compound may exert its biological activities through interactions with cellular targets such as enzymes and receptors. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenylpyrido[2,3-e][1,2,4]triazine exhibits a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and reduce viral replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to exhibit antibacterial activity against a range of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Phenylpyrido[2,3-e][1,2,4]triazine in lab experiments is its unique structural features, which make it an attractive target for further research. Additionally, this compound has shown potential biological activities that could be useful in a range of applications. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications. Further research is needed to fully assess the advantages and limitations of using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 3-Phenylpyrido[2,3-e][1,2,4]triazine. One direction could be to further explore the mechanism of action of this compound, in order to better understand its potential biological activities. Another direction could be to investigate the potential use of this compound as a fluorescent probe for imaging applications. Additionally, further research could be done to assess the potential toxicity of this compound and its suitability for use in various applications. Overall, there is much potential for further research on 3-Phenylpyrido[2,3-e][1,2,4]triazine and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-Phenylpyrido[2,3-e][1,2,4]triazine involves the reaction of 2-aminopyridine with phenyl isocyanate in the presence of a catalyst such as triethylamine. The resulting compound is then further reacted with hydrazine hydrate to yield the final product. This synthesis method has been optimized and studied extensively in the literature.
Propiedades
Número CAS |
123348-63-0 |
|---|---|
Nombre del producto |
3-Phenylpyrido[2,3-e][1,2,4]triazine |
Fórmula molecular |
C12H8N4 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
3-phenylpyrido[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C12H8N4/c1-2-5-9(6-3-1)11-14-12-10(15-16-11)7-4-8-13-12/h1-8H |
Clave InChI |
CQZVASFGEQKIDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)N=N2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)N=N2 |
Sinónimos |
3-Phenylpyrido[2,3-e][1,2,4]triazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




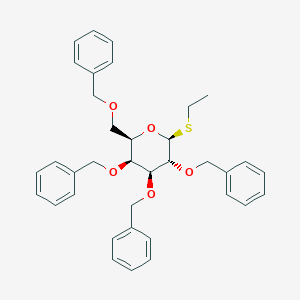
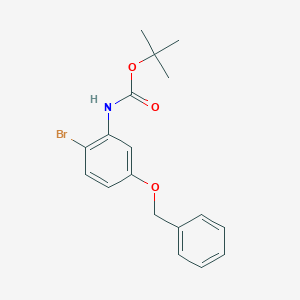


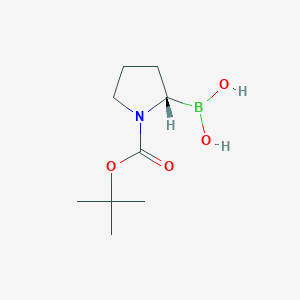
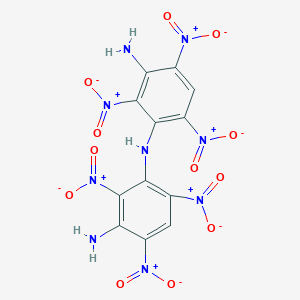
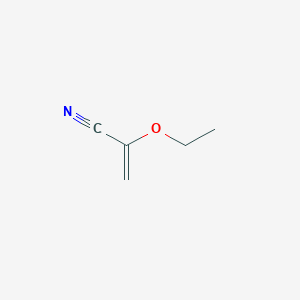
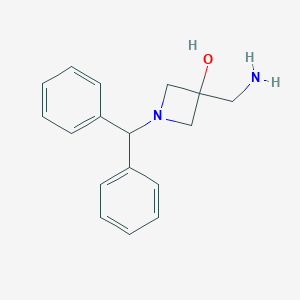

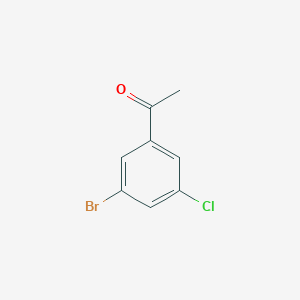
![Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester](/img/structure/B178970.png)

